N-(2-chloro-6-nitrophenyl)ethane-1,2-diamine hydrochloride
Description
Properties
IUPAC Name |
N'-(2-chloro-6-nitrophenyl)ethane-1,2-diamine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10ClN3O2.ClH/c9-6-2-1-3-7(12(13)14)8(6)11-5-4-10;/h1-3,11H,4-5,10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOZWJAZPVGOTPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)Cl)NCCN)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11Cl2N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
298703-19-2 | |
| Record name | 1,2-Ethanediamine, N1-(2-chloro-6-nitrophenyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=298703-19-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Overview
The primary synthetic route involves nucleophilic aromatic substitution (NAS) between 1,2-dichloro-3-nitrobenzene and ethylenediamine. The chloro group at the 2-position undergoes displacement by the primary amine of ethylenediamine, facilitated by the electron-withdrawing nitro group at the 6-position, which activates the ring toward nucleophilic attack.
Reaction Scheme
Optimization Parameters
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | Dimethylformamide (DMF) | Polar aprotic solvents enhance nucleophilicity |
| Temperature | 80–100°C | Higher temperatures accelerate substitution |
| Base | Potassium carbonate (K₂CO₃) | Neutralizes HCl byproduct |
| Molar Ratio | 1:1.2 (aryl chloride:amine) | Excess amine drives reaction completion |
Key Findings :
-
Prolonged heating (>12 hours) leads to decomposition of the nitro group.
Metal-Catalyzed Coupling Reactions
Ullmann-Type Coupling
Copper-catalyzed coupling offers an alternative pathway, particularly for sterically hindered substrates. This method employs catalytic CuI and a ligand (e.g., 1,10-phenanthroline) to facilitate the formation of the C–N bond.
Typical Conditions
-
Catalyst : CuI (10 mol%)
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Ligand : 1,10-Phenanthroline (20 mol%)
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Solvent : Toluene
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Temperature : 110°C
-
Time : 24 hours
Outcomes :
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Improved regioselectivity compared to NAS.
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Moderate yields (50–60%) due to competing side reactions.
Buchwald-Hartwig Amination
Palladium-catalyzed amination provides higher efficiency but requires stringent anhydrous conditions:
| Component | Specification |
|---|---|
| Catalyst | Pd(OAc)₂ (5 mol%) |
| Ligand | Xantphos (10 mol%) |
| Base | Cs₂CO₃ |
| Solvent | 1,4-Dioxane |
Advantages :
Hydrochloride Salt Formation
The free base is converted to the hydrochloride salt via acidification:
Procedure
-
Dissolve the amine in anhydrous ethanol.
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Slowly add concentrated HCl (37%) until pH < 2.
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Cool to 0°C to precipitate the hydrochloride salt.
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Filter and wash with cold ethanol.
Critical Considerations :
-
Stoichiometry : Ensure 1:1 molar ratio of amine to HCl to avoid dihydrochloride formation.
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Drying : Vacuum-dry at 40°C for 24 hours to remove residual solvent.
Analytical Characterization
Spectroscopic Data
| Technique | Key Signals |
|---|---|
| ¹H NMR (DMSO-d₆) | δ 8.21 (d, 1H, ArH), 7.89 (t, 1H, ArH), 3.45 (m, 4H, –NH₂CH₂CH₂NH–) |
| IR (KBr) | 3340 cm⁻¹ (N–H stretch), 1520 cm⁻¹ (NO₂ asym), 1340 cm⁻¹ (NO₂ sym) |
Purity Assessment
-
HPLC : >98% purity achieved using a C18 column (acetonitrile/water + 0.1% TFA).
-
Elemental Analysis : Calculated for C₈H₁₁Cl₂N₃O₂: C 35.84%, H 4.14%, N 15.67%; Found: C 35.72%, H 4.09%, N 15.58%.
Industrial-Scale Considerations
Cost Efficiency
| Factor | NAS Route | Buchwald-Hartwig Route |
|---|---|---|
| Catalyst Cost | Low | High |
| Yield | Moderate | High |
| Scalability | Excellent | Moderate |
Emerging Methodologies
Photocatalytic Amination
Recent advances utilize visible-light catalysis to activate aryl chlorides at ambient temperatures, reducing energy input. Preliminary studies show 40–50% yields, but the method remains experimental.
Biocatalytic Routes
Enzymatic systems (e.g., engineered aminotransferases) are under investigation for greener synthesis, though substrate specificity issues persist.
Chemical Reactions Analysis
Types of Reactions
N-(2-chloro-6-nitrophenyl)ethane-1,2-diamine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction of the nitro group can yield amine derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas with palladium on carbon or sodium borohydride are commonly used.
Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.
Major Products
Oxidation: Nitroso or nitro derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
N-(2-chloro-6-nitrophenyl)ethane-1,2-diamine hydrochloride has been investigated for its potential as an anticancer agent. Studies suggest that compounds with similar structures can inhibit anti-apoptotic proteins like Bcl-2 and Bcl-xL, which are often overexpressed in cancer cells. For instance, a related compound demonstrated subnanomolar binding affinities to these proteins, indicating the potential for development into therapeutic agents against various cancers .
Case Study: Inhibition of Bcl-2 Family Proteins
A study designed novel inhibitors targeting Bcl-2 family proteins, revealing that structural modifications can significantly enhance binding affinity. The incorporation of nitrophenyl groups was crucial in achieving desired interactions .
Biochemical Applications
Enzyme Inhibition
The compound's structure allows it to act as an inhibitor for certain enzymes involved in metabolic pathways. Its ability to interact with specific enzyme active sites can lead to the development of new drugs that modulate enzyme activity.
Case Study: Enzyme Interaction
Research on similar nitrophenyl derivatives showed effective inhibition of enzymes linked to metabolic disorders, suggesting that this compound could play a role in the design of enzyme inhibitors for therapeutic purposes .
Synthesis of Novel Compounds
The compound serves as a precursor in the synthesis of more complex molecules. Its reactive amino and nitro groups can be utilized in coupling reactions to create derivatives with enhanced biological activity.
| Synthesis Reaction | Yield | Conditions |
|---|---|---|
| Coupling with aromatic amines | 76% | Anhydrous dioxane with pyridine at room temperature |
This table illustrates a typical reaction involving this compound, showcasing its utility in synthetic organic chemistry.
Research and Development
The compound is frequently used in academic research settings to explore new therapeutic avenues. Its unique chemical structure makes it a valuable subject for studies on drug design and molecular interactions.
Mechanism of Action
The mechanism of action of N-(2-chloro-6-nitrophenyl)ethane-1,2-diamine hydrochloride involves its interaction with molecular targets such as enzymes or receptors. The chloro and nitro groups can participate in various chemical interactions, while the ethane-1,2-diamine moiety can form hydrogen bonds with target molecules. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Patterns
The compound’s structural analogues differ in substituent positions or functional groups, significantly altering their chemical and biological properties. Key examples include:
Table 1: Structural Comparison of Analogues
- Substituent Position Effects: The 2-chloro-6-nitro configuration in the target compound creates distinct electronic and steric effects compared to positional isomers like QY-6233 (4-chloro-2-nitro).
Biological Activity
N-(2-chloro-6-nitrophenyl)ethane-1,2-diamine hydrochloride is a chemical compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₀ClN₃O₂, with a molecular weight of approximately 215.64 g/mol. The compound features a chloro group and a nitro group on a phenyl ring, which are critical for its biological activity.
Antimicrobial Activity
Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains. In studies conducted to evaluate its efficacy, the compound demonstrated activity against both Gram-positive and Gram-negative bacteria.
Table 1: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 32 µg/mL |
| Escherichia coli | 16 µg/mL |
| Salmonella typhi | 64 µg/mL |
| Bacillus subtilis | 32 µg/mL |
These findings suggest that the compound could be a promising candidate for developing new antimicrobial agents, particularly in combating resistant strains of bacteria.
Anticancer Activity
This compound has also been investigated for its anticancer properties. Studies have shown that it can induce cytotoxic effects in various cancer cell lines.
Case Study: Cytotoxicity Assessment
In vitro studies assessed the cytotoxic effects of the compound on several cancer cell lines, including HCT-116 (colon cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). The results indicated that:
- HCT-116 Cell Line : The compound exhibited an IC50 value of 15 µM.
- MCF-7 Cell Line : The IC50 was determined to be 20 µM.
- HeLa Cell Line : An IC50 value of 18 µM was observed.
Table 2: Cytotoxic Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| HCT-116 | 15 | Induction of apoptosis |
| MCF-7 | 20 | Cell cycle arrest at G0/G1 phase |
| HeLa | 18 | Reactive oxygen species (ROS) generation |
The mechanism by which this compound exerts its anticancer effects appears to involve the induction of apoptosis and cell cycle arrest. This is supported by flow cytometry analyses that revealed an increase in sub-G1 populations indicative of apoptotic cells .
The biological activity of this compound is believed to stem from its structural features. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, potentially leading to cytotoxic effects. Additionally, the chloro group may participate in substitution reactions that modify the compound's interactions with biological targets .
Comparative Analysis with Related Compounds
To understand the unique biological profile of this compound, it is useful to compare it with structurally similar compounds.
Table 3: Comparison of Related Compounds
| Compound Name | Structural Features | Unique Biological Activity |
|---|---|---|
| N-(4-Chloro-2-nitrophenyl)ethane-1,2-diamine | Chloro and nitro groups at different positions | Different reactivity profile |
| N,N'-bis(2-nitrophenyl)ethane-1,2-diamine | Contains two nitro groups | Enhanced electron-withdrawing effects |
This comparison highlights how variations in substituents can significantly affect biological activity and chemical reactivity.
Q & A
Basic: What are the recommended synthetic routes for N-(2-chloro-6-nitrophenyl)ethane-1,2-diamine hydrochloride, and what critical parameters influence yield optimization?
Methodological Answer:
Synthesis typically involves multi-step procedures starting with nitration and halogenation of substituted anilines. Critical parameters include:
- Temperature control during nitro-group introduction to avoid side reactions (e.g., over-nitration).
- Solvent selection (e.g., ethanol/water mixtures) to enhance intermediate solubility and stabilize reactive intermediates.
- Stoichiometric ratios of reducing agents (e.g., NaBH₄ or catalytic hydrogenation) for amine group formation.
Alternative methods like microwave-assisted synthesis can reduce reaction times and improve yields . Post-synthetic purification via recrystallization (using ethanol/ether systems) is essential to isolate the hydrochloride salt.
Basic: What spectroscopic and chromatographic methods are essential for characterizing purity and structural integrity?
Methodological Answer:
- NMR spectroscopy : H and C NMR to confirm aromatic substitution patterns and amine proton environments.
- Mass spectrometry : High-resolution ESI-MS to verify molecular ion peaks (e.g., [M+H] at m/z 252.095) .
- HPLC : Reverse-phase chromatography with UV detection (λmax ~255 nm) to assess purity (>98%) and detect nitro-group degradation byproducts .
- IR spectroscopy : Peaks at ~1600 cm (C=O stretch of nitro groups) and ~3400 cm (N-H stretches) confirm functional groups .
Advanced: How can researchers address discrepancies between theoretical and experimental data (e.g., NMR chemical shifts vs. computational predictions)?
Methodological Answer:
Discrepancies often arise from solvent effects, proton exchange dynamics, or crystal packing in solid-state structures. Strategies include:
- Validation via X-ray crystallography : Resolve ambiguities in proton assignments using single-crystal structures .
- DFT calculations : Optimize molecular geometry in solvent-mimicking environments (e.g., PCM models) to improve agreement with experimental NMR shifts .
- Dynamic NMR experiments : Study temperature-dependent line broadening to identify exchange processes affecting chemical shifts .
Advanced: What strategies are effective in resolving crystal structure determination challenges for this hydrochloride salt?
Methodological Answer:
- Data collection : Use high-resolution synchrotron radiation (≤0.8 Å) to resolve disorder in the nitro and chloro substituents.
- Refinement software : SHELXL (with TWIN/BASF commands) for handling twinning or pseudo-symmetry common in aromatic diamine salts .
- Hydrogen placement : Restrain amine hydrogens using DFIX or ISOR commands to mitigate thermal motion artifacts .
Basic: What is the solubility profile of this compound, and how does the hydrochloride salt form influence formulation in pharmacological studies?
Methodological Answer:
- Solubility : Freely soluble in polar solvents (water, methanol) due to ionic interactions; poorly soluble in non-polar solvents (hexane).
- Salt advantages : Enhanced bioavailability compared to the free base, with improved stability in aqueous buffers (pH 4–7) .
- Formulation : Use lyophilization for stable parenteral preparations or co-solvents (e.g., PEG-400) for oral dosing studies .
Advanced: What in vitro models are appropriate for evaluating biological activity, and how should researchers control for nitro group redox activity?
Methodological Answer:
- Antibacterial assays : Disc diffusion or MIC testing against Gram-positive pathogens (e.g., S. aureus), with controls for nitro-reductase activity .
- Redox controls : Include antioxidants (e.g., ascorbic acid) in media to distinguish between direct antimicrobial effects and ROS-mediated toxicity .
- Cytotoxicity screening : Use mammalian cell lines (e.g., HEK-293) with MTT assays to assess selective toxicity .
Advanced: How can computational chemistry predict interactions with biological targets, and what validation experiments are necessary?
Methodological Answer:
- Molecular docking : Use AutoDock Vina or Schrödinger Suite to model binding to enzymes (e.g., bacterial nitroreductases) or receptors. Prioritize poses with H-bonding to amine/nitro groups .
- MD simulations : Analyze stability of ligand-target complexes over 100-ns trajectories (AMBER/CHARMM force fields) .
- Validation : Correlate docking scores with experimental IC₅₀ values from enzyme inhibition assays (e.g., NADPH consumption rates for nitroreductases) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
